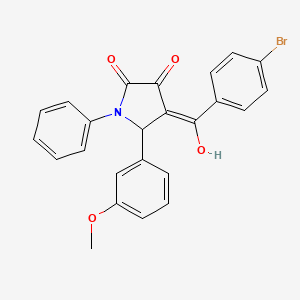
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine
説明
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine, also known as BFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFM belongs to the class of morpholine derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用機序
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine is believed to exert its therapeutic effects through the modulation of enzyme and receptor activity. By inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of acetylcholine in the brain, which is involved in various cognitive processes such as learning and memory. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine also modulates the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to have anti-cancer effects by inducing apoptosis, which is programmed cell death, in cancer cells. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine also has a short half-life in the body, which can limit its effectiveness in certain therapeutic applications.
将来の方向性
There are several future directions for research on 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine. One area of research is the development of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine's potential therapeutic effects in various disease models such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine and its potential interactions with other drugs. Overall, 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has shown promising potential as a therapeutic compound, and further research is needed to fully understand its therapeutic properties.
科学的研究の応用
4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 4-(1-benzofuran-2-ylcarbonyl)-2-(3-methoxybenzyl)morpholine has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
特性
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-24-17-7-4-5-15(11-17)12-18-14-22(9-10-25-18)21(23)20-13-16-6-2-3-8-19(16)26-20/h2-8,11,13,18H,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYGSRZJWVRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(1,3-benzodioxol-5-yl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907531.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907539.png)
![methyl 3-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B3907546.png)
![4-[3-hydroxy-4-(4-methylbenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3907554.png)
![6-[3-(4-chlorobenzoyl)-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907558.png)


![4-(3-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907579.png)
![6-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907586.png)
![6-[3-(4-chlorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907587.png)
![6-[3-cinnamoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907599.png)
![4-phenyl-1-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B3907616.png)
![4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907618.png)
![6-[3-hydroxy-5-(4-methylphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907622.png)